molecular formula C20H16Cl2N2O2 B11503342 (2Z,2'Z)-2,2'-piperazine-2,3-diylidenebis[1-(4-chlorophenyl)ethanone]

(2Z,2'Z)-2,2'-piperazine-2,3-diylidenebis[1-(4-chlorophenyl)ethanone]

Cat. No.: B11503342
M. Wt: 387.3 g/mol
InChI Key: WYNWUVXGDPAZLH-WHYMJUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z,2’Z)-2,2’-piperazine-2,3-diylidenebis[1-(4-chlorophenyl)ethanone] is a complex organic compound characterized by its unique structure, which includes a piperazine ring and two 4-chlorophenyl ethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,2’Z)-2,2’-piperazine-2,3-diylidenebis[1-(4-chlorophenyl)ethanone] typically involves the reaction of piperazine with 4-chlorophenyl ethanone under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in a solvent like ethanol or methanol, and the mixture is heated to promote the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z,2’Z)-2,2’-piperazine-2,3-diylidenebis[1-(4-chlorophenyl)ethanone] undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved .

Scientific Research Applications

(2Z,2’Z)-2,2’-piperazine-2,3-diylidenebis[1-(4-chlorophenyl)ethanone] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticonvulsant and neuroprotective effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2Z,2’Z)-2,2’-piperazine-2,3-diylidenebis[1-(4-chlorophenyl)ethanone] involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter systems in the brain. The compound may interact with receptors or enzymes involved in the regulation of neuronal excitability, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,2’Z)-2,2’-piperazine-2,3-diylidenebis[1-(4-chlorophenyl)ethanone] is unique due to its dual 4-chlorophenyl ethanone groups and piperazine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16Cl2N2O2

Molecular Weight

387.3 g/mol

IUPAC Name

(2Z)-1-(4-chlorophenyl)-2-[(3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]piperazin-2-ylidene]ethanone

InChI

InChI=1S/C20H16Cl2N2O2/c21-15-5-1-13(2-6-15)19(25)11-17-18(24-10-9-23-17)12-20(26)14-3-7-16(22)8-4-14/h1-8,11-12,23-24H,9-10H2/b17-11-,18-12-

InChI Key

WYNWUVXGDPAZLH-WHYMJUELSA-N

Isomeric SMILES

C1N/C(=C\C(=O)C2=CC=C(C=C2)Cl)/C(=C/C(=O)C3=CC=C(C=C3)Cl)/NC1

Canonical SMILES

C1CNC(=CC(=O)C2=CC=C(C=C2)Cl)C(=CC(=O)C3=CC=C(C=C3)Cl)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.